6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
Overview
Description
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is a useful research compound. Its molecular formula is C14H15ClN4S and its molecular weight is 306.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are often involved in interactions with various receptors such as serotonin (5-ht) and dopamine (d2) receptors .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Analysis
Biochemical Properties
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is significant in the context of neurodegenerative diseases, where acetylcholine levels are often depleted.
Additionally, this compound has been shown to interact with histamine H1 receptors, exhibiting high specific affinity. This interaction is relevant for the management of allergic reactions, as the compound can potentially block the effects of histamine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . This effect is particularly beneficial in the treatment of Alzheimer’s disease.
In immune cells, the compound’s interaction with histamine H1 receptors can modulate immune responses, reducing inflammation and allergic reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site effectively.
Additionally, the compound’s interaction with histamine H1 receptors involves binding to the receptor’s ligand-binding domain, blocking the effects of histamine . This inhibition reduces allergic responses and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and histamine H1 receptors for several weeks, although a gradual decline in activity is noted.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and histamine H1 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and histamine H1 receptors . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy and specificity.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c15-11-3-1-2-4-12(11)18-7-9-19(10-8-18)13-5-6-14(20)17-16-13/h1-6H,7-10H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJAGAPQKFNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=S)C=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.